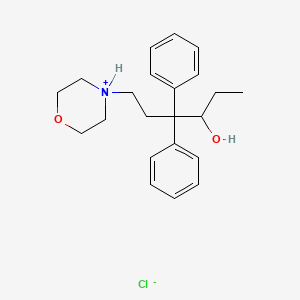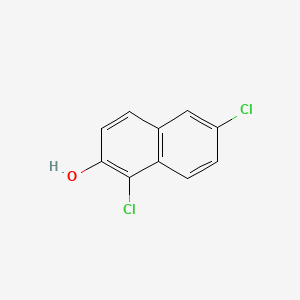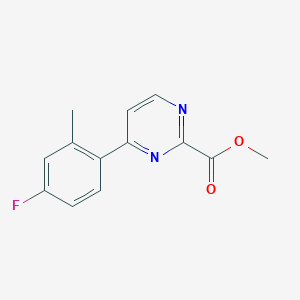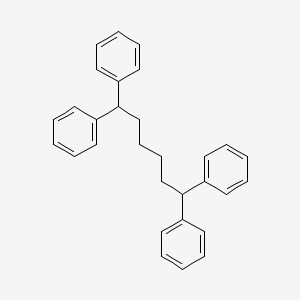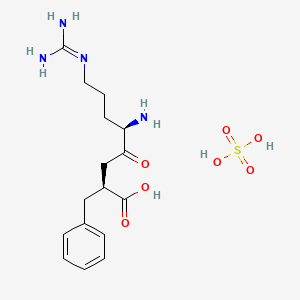
Rubidium 5-oxo-DL-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium 5-oxo-DL-prolinate is a chemical compound with the molecular formula C5H7NO3Rb It is a salt formed from rubidium and 5-oxo-DL-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium 5-oxo-DL-prolinate can be synthesized through the reaction of rubidium hydroxide with 5-oxo-DL-proline. The reaction typically occurs in an aqueous solution, where rubidium hydroxide acts as a base to neutralize the carboxylic acid group of 5-oxo-DL-proline, forming the rubidium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory preparation. This would include the use of industrial-grade rubidium hydroxide and 5-oxo-DL-proline, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rubidium 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The rubidium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various metal salts can be used to replace rubidium in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Rubidium 5-oxo-DL-prolinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It may be used in the production of specialized materials or as a component in certain industrial processes.
Mechanism of Action
The mechanism by which rubidium 5-oxo-DL-prolinate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a modulator of enzyme activity or as a precursor in metabolic reactions. The exact pathways and targets are still under investigation, but its role in modulating cellular processes is of significant interest.
Comparison with Similar Compounds
Rubidium 5-oxo-DL-prolinate can be compared with other similar compounds, such as:
- Sodium 5-oxo-DL-prolinate
- Potassium 5-oxo-DL-prolinate
- Lithium 5-oxo-DL-prolinate
These compounds share similar structures but differ in the cation present. The unique properties of rubidium, such as its larger ionic radius and specific reactivity, make this compound distinct in its applications and effects.
Properties
CAS No. |
85959-39-3 |
|---|---|
Molecular Formula |
C5H6NO3Rb |
Molecular Weight |
213.57 g/mol |
IUPAC Name |
5-oxopyrrolidine-2-carboxylate;rubidium(1+) |
InChI |
InChI=1S/C5H7NO3.Rb/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
RGRBEEBQJAGAON-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


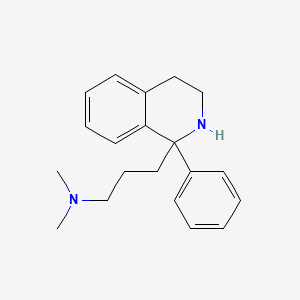
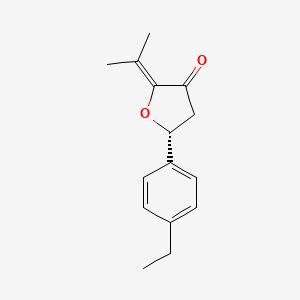
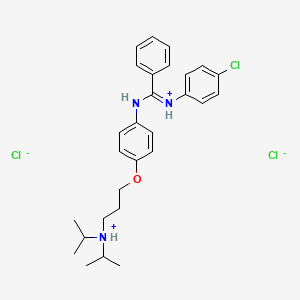
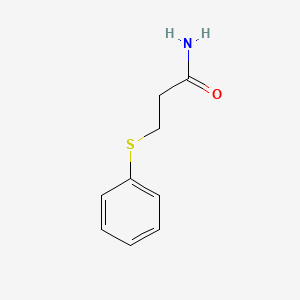
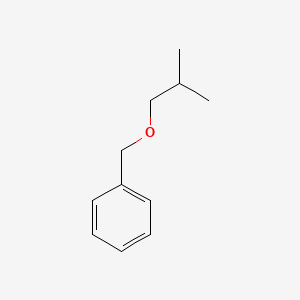
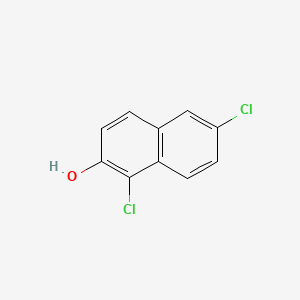
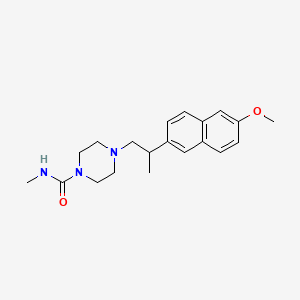
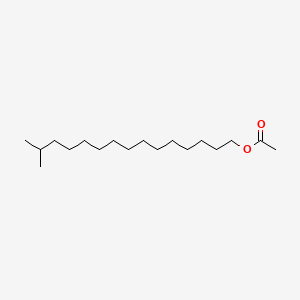
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
